(4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone
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Description
The compound (4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone
is a complex organic molecule that contains several heterocyclic rings, including imidazole and benzimidazole . Imidazole rings are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . A solution of NaOH was added dropwise to a mixture of 4-(1H-imidazol-1-yl)benzaldehyde, corresponding substituted acetophenone, and methanol over a period of 30–40 min with continuous stirring at ambient temperature till completion of the reaction .Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are the core of many natural products and drugs, including histidine, purine, histamine, and various DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation .
Biochemical Pathways
For instance, some imidazole derivatives have been found to affect the phosphatidylinositol-3-kinases (PI3K) pathway, which leads to the phosphorylation of Akt, a serine/threonine kinase .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives have been found to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole derivatives .
Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-imidazol-1-ylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O/c25-17(15-11-13(5-6-20-15)22-8-7-19-12-22)24-10-9-23-16-4-2-1-3-14(16)21-18(23)24/h1-8,11-12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIIFRCHXMHNPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=NC=CC(=C4)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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